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Compound of Interest

Compound Name: Einecs 305-663-2

Cat. No.: B15179371

Introduction

Einecs 305-663-2, widely known in the scientific community as Triton X-100, is a non-ionic
surfactant extensively used for cell lysis in biochemical and drug development research.[1][2]
Its utility stems from its ability to gently disrupt biological membranes while preserving the
native structure and function of most proteins.[3][4] This property makes it an ideal reagent for
extracting cytoplasmic and membrane-associated proteins for various downstream
applications, including Western blotting, immunoprecipitation, and enzyme activity assays.[4][5]

The molecular structure of Einecs 305-663-2, featuring a hydrophilic polyethylene oxide head
and a hydrophobic hydrocarbon tail, allows it to integrate into the lipid bilayer of cell
membranes.[6] This disrupts membrane integrity, leading to cell lysis and the release of
intracellular contents.[6] As a mild, non-denaturing detergent, it is preferred for applications
where maintaining protein-protein interactions or enzymatic activity is critical.[3][5] However, it
is less effective for lysing nuclear membranes to extract nuclear proteins, for which stronger
detergents or buffers like RIPA may be required.[5][7]

It is important for researchers, particularly those in Europe, to be aware that Triton X-100 has
been identified as a Substance of Very High Concern (SVHC) due to its environmental impact,
and its use is now restricted.[1][2] Consequently, the biopharmaceutical industry is actively
seeking and validating alternative detergents.[1][2]

Mechanism of Action
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The primary mechanism of Einecs 305-663-2 in cell lysis involves the solubilization of the cell
membrane's lipid bilayer. At concentrations below its critical micelle concentration (CMC),
detergent monomers insert themselves into the lipid membrane.[3][6][8] As the concentration
increases above the CMC (approximately 0.18 to 0.24 mM), the detergent molecules form
micelles with phospholipids and membrane proteins, effectively dismantling the membrane
structure and creating pores, which leads to cell lysis.[3][6][8] This process releases
cytoplasmic and solubilized membrane proteins into the lysis buffer.[6]
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Mechanism of membrane solubilization by Einecs 305-663-2.

Data Presentation: Lysis Buffer Formulations

The composition of a lysis buffer using Einecs 305-663-2 can be tailored for specific
applications. A typical buffer includes a buffering agent to maintain pH, salts to control
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osmolarity, and often chelating agents. It is crucial to add protease and phosphatase inhibitors
immediately before use to prevent degradation of target proteins.

Table 1: Common Lysis Buffer Formulations

Formulation B

Formulation A _ . Formulation C
Component (Immunoprecipitati .
(General Purpose) (High Salt)
on)
_ 50 mM Tris-HCI, pH 50 mM HEPES, pH _
Buffering Agent 50 mM Tris, pH 7.5[7]
7.4]9] 7.4[10]
Salt 150 mM NaCl[9] 150 mM NaClI[10] 750 mM NacCl[7]
Einecs 305-663-2 1% (viv)[9] 1% (v/v)[10] 1% (viv)[7]
Chelating Agent 5 mM EDTA[9] 1 mM EGTA[10] 5 mM EDTA[7]
N 1.5 mM MgClz, 10%
Other Additives N/A N/A
Glycerol[10]

Inhibitors Add fresh before use Add fresh before use Add fresh before use

Table 2: Recommended Concentrations of Einecs 305-663-2
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o Recommended
Application . Purpose
Concentration

Efficiently solubilizes plasma
Whole-Cell Lysis 0.5% - 1.0% (v/V)[5] membranes for total protein
extraction.

Creates pores in the
L membrane to allow entry of
Cell Permeabilization 0.1% - 0.5% (v/v)[11][12] - )
antibodies or dyes while

keeping the cell largely intact.

Gently lyses the plasma
Cytoplasmic Protein Extraction  ~0.1% (v/v) membrane while leaving the

nuclear envelope intact.

Used to establish a baseline
Positive Control for Cytotoxicity — 0.2% (w/v)[13] for 100% cell lysis in assays
like LDH release.

Experimental Protocols

Protocol 1: Lysis of Adherent Mammalian Cells
This protocol is suitable for extracting total protein from cells grown in culture dishes.

o Preparation: Culture cells in a 6-well plate or 10 cm dish until they reach the desired
confluency (typically 80-90%).

o Wash: Aspirate the culture medium. Wash the cells twice with ice-cold Phosphate-Buffered
Saline (PBS).[10]

o Lysis: Aspirate the PBS completely. Add an appropriate volume of ice-cold Lysis Buffer (e.qg.,
Formulation A, supplemented with fresh protease/phosphatase inhibitors) to the dish (e.qg.,
100-150 pL for a well in a 6-well plate).[10]

¢ Incubation: Place the dish on ice for 15-20 minutes, with occasional gentle rocking every 5
minutes to ensure complete coverage.[7][10]
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Collection: Using a cell scraper, scrape the adherent cells off the dish into the lysis buffer.

Homogenization: Transfer the cell lysate to a pre-chilled microcentrifuge tube.[10] For
increased efficiency, the lysate can be passed through a 23G needle several times.[7]

Clarification: Centrifuge the lysate at ~14,000-16,000 x g for 15-20 minutes at 4°C to pellet
cell debris.[10]

Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein
fraction, to a new pre-chilled tube.[10] Avoid disturbing the pellet.

Quantification: Determine the protein concentration using a suitable method (e.g., BCA
assay). The lysate is now ready for downstream applications or storage at -80°C.
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Workflow for lysing adherent cells with Einecs 305-663-2.

Protocol 2: Lysis of Mammalian Cells in Suspension

This protocol is adapted for cells grown in suspension culture.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b15179371?utm_src=pdf-body-img
https://www.benchchem.com/product/b15179371?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15179371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Harvest Cells: Transfer the cell suspension to a conical tube. Centrifuge at ~2,000 x g for 5-7
minutes at 4°C to pellet the cells.

e Wash: Discard the supernatant. Resuspend the cell pellet in ice-cold PBS and centrifuge
again as in step 1.

e Lysis: Discard the supernatant. Add an appropriate volume of ice-cold Lysis Buffer
(supplemented with fresh inhibitors) to the cell pellet.

 Incubation: Resuspend the pellet by vortexing or pipetting. Incubate the tube on a rotator or
with constant agitation for 30 minutes at 4°C.

 Clarification: Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C.
o Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube.
o Quantification: Determine protein concentration. The lysate is ready for use or storage.

Logical Workflow: Buffer Selection

Choosing the correct lysis conditions is critical for successful protein extraction. Einecs 305-
663-2 is excellent for many applications but may not be suitable for all targets.
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Decision tree for selecting an appropriate lysis buffer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Notes: The Use of Einecs 305-663-2 for Cell
Lysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15179371#using-einecs-305-663-2-for-cell-lysis-
protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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